ethyl 4-{2-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate
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Description
Ethyl 4-{2-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.11299857 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-{2-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. The thiazole ring is known for its role in various pharmacological effects, while the carbamoyl and sulfonyl groups enhance its reactivity and interaction with biological targets.
Molecular Formula : C_{16}H_{20}N_{4}O_{5}S_{2}
Molecular Weight : 396.48 g/mol
Chemical Structure :
The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors in the body:
- Antioxidant Activity : Compounds similar to this compound have demonstrated significant antioxidant properties, which help in reducing oxidative stress in cells .
- Enzyme Inhibition : Studies suggest that thiazole derivatives can inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are involved in neurodegenerative diseases and inflammation .
- Anticancer Properties : Preliminary research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Study | Findings | |
---|---|---|
Study 1 | Evaluated antioxidant activity using DPPH assay | Showed significant free radical scavenging ability |
Study 2 | In vitro inhibition of AChE | IC50 values indicated potent enzyme inhibition |
Study 3 | Cytotoxicity tests on cancer cell lines | Induced apoptosis in a dose-dependent manner |
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Neurodegenerative Diseases : Due to its AChE inhibitory effects, it may be useful in treating conditions like Alzheimer's disease.
- Cancer Therapy : Its ability to induce apoptosis suggests potential as an anticancer agent.
- Anti-inflammatory Applications : Its interaction with COX enzymes positions it as a candidate for managing inflammatory disorders.
Properties
IUPAC Name |
ethyl 4-[[2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-3-30-22(29)16-6-10-18(11-7-16)24-20(27)12-19-13-31-23(26-19)32-14-21(28)25-17-8-4-15(2)5-9-17/h4-11,13H,3,12,14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXVQHGVXPGERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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